molecular formula C16H22N2O2 B2510647 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one CAS No. 2199302-27-5

1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one

Cat. No. B2510647
CAS RN: 2199302-27-5
M. Wt: 274.364
InChI Key: UMYLDDMRXAYNAI-UHFFFAOYSA-N
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Description

The compound “1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidin-2-one ring, a cyclohexyl group, and a 6-methylpyridin-2-yl group . The pyrrolidin-2-one ring is a five-membered ring with one nitrogen atom and a carbonyl group . This type of structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidin-2-one ring, possibly from cyclic or acyclic precursors, and the subsequent functionalization of the ring . The 6-methylpyridin-2-yl group could potentially be introduced through a palladium-catalyzed coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one ring, the cyclohexyl group, and the 6-methylpyridin-2-yl group . The stereochemistry of the molecule could be influenced by the spatial orientation of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For instance, the carbonyl group in the pyrrolidin-2-one ring could potentially undergo reactions such as reduction or nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidin-2-one ring could contribute to its polarity and solubility .

Scientific Research Applications

Synthesis and Coordination Chemistry The compound 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one and related derivatives have found significant applications in the synthesis and coordination chemistry. These compounds, including derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been utilized as ligands in coordination chemistry. Their unique structural features enable them to form complexes with various metals, leading to applications in luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Directing Groups for C-H Bond Functionalization 1-Aminopyridinium ylides, closely related to the chemical structure of interest, have been demonstrated as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. These directing groups' efficiency is influenced by the substitution at the pyridine moiety, with certain derivatives facilitating functionalization of primary C-H bonds without the need for external ligands. This highlights the compound's potential in organic synthesis, especially in the modification and functionalization of complex organic molecules (Le et al., 2019).

Cyclization Reactions and Novel Compounds Synthesis The compound and its derivatives have been involved in cyclization reactions, leading to the efficient synthesis of novel compounds. For instance, 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles have been synthesized through novel condensation of 2-(aminomethyl)pyridine and 1,3-diones. This process demonstrates the compound's utility in creating pyrrole derivatives with potential applications in pharmaceuticals and materials science (Klappa et al., 2002).

Crystal Packing and Intermolecular Interactions Studies on the crystal packing of isomeric compounds related to 1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one have revealed the importance of C–H⋯N, C–H⋯π, and π⋯π interactions. These interactions play a crucial role in the stability and assembly of crystal structures, which is fundamental in the design of molecular materials with specific properties (Lai et al., 2006).

Supramolecular Chemistry Applications The compound's derivatives have been used as central building blocks in the synthesis of ligands for supramolecular chemistry. These ligands, prepared via Stille-type coupling procedures, are crucial in the development of complex molecular architectures for applications ranging from catalysis to materials science (Schubert & Eschbaumer, 1999).

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of more efficient synthesis methods, investigation of its reactivity under various conditions, and evaluation of its activity against different biological targets .

properties

IUPAC Name

1-[4-(6-methylpyridin-2-yl)oxycyclohexyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-4-2-5-15(17-12)20-14-9-7-13(8-10-14)18-11-3-6-16(18)19/h2,4-5,13-14H,3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYLDDMRXAYNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCC(CC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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